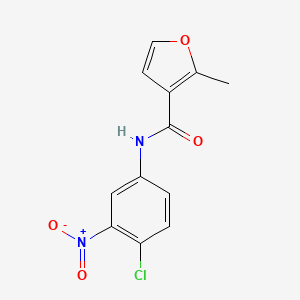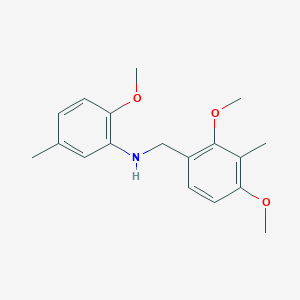
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide, also known as CNF, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signaling pathways involved in cellular growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide binds to the regulatory domain of PKC, preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by PKC, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-κB (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and metastasis, reduce inflammation, and modulate neuronal signaling. N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has also been shown to have cardioprotective effects, reducing myocardial infarct size and improving cardiac function in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has several advantages as a research tool. It is a highly specific inhibitor of PKC, with minimal off-target effects. It is also relatively stable and easy to handle in the laboratory. However, N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has some limitations. It is not suitable for in vivo experiments due to its poor solubility and bioavailability. It also has limited efficacy against certain isoforms of PKC.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide. One area of interest is the development of more potent and selective inhibitors of PKC that can be used in vivo. Another area of interest is the investigation of the role of PKC in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of novel therapeutic strategies based on the modulation of PKC signaling pathways is an area of active research.
Métodos De Síntesis
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide can be synthesized by the reaction of 4-chloro-3-nitroaniline with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to the modulation of downstream signaling pathways. N-(4-chloro-3-nitrophenyl)-2-methyl-3-furamide has been used to investigate the role of PKC in cancer cell growth and metastasis, neuronal signaling, and immune response.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-7-9(4-5-19-7)12(16)14-8-2-3-10(13)11(6-8)15(17)18/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWHXCDPERVZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)
![methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)

![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)